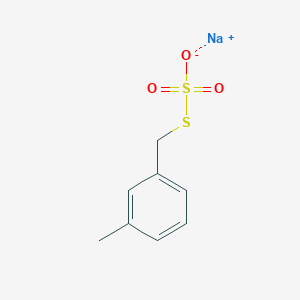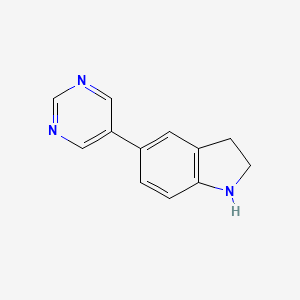
1-Bromophenanthrene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromophenanthrene-9,10-dione is an organic compound with the molecular formula C14H7BrO2. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a bromine atom substituted at the 1-position and two ketone groups at the 9 and 10 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromophenanthrene-9,10-dione can be synthesized through the bromination of phenanthrene followed by oxidation. The process typically involves the following steps:
Bromination: Phenanthrene is dissolved in a solvent such as carbon tetrachloride, and bromine is added gradually.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Higher quinones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenanthrene derivatives.
Aplicaciones Científicas De Investigación
1-Bromophenanthrene-9,10-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-bromophenanthrene-9,10-dione involves its interaction with molecular targets through its reactive bromine and ketone groups. These functional groups can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological systems .
Similar Compounds:
- 3-Bromo-9,10-phenanthrenedione
- 9,10-Phenanthrenequinone
- 1-Bromophenanthrene
Comparison: this compound is unique due to the presence of both a bromine atom and two ketone groups, which confer distinct reactivity compared to its analogs. For instance, 9,10-phenanthrenequinone lacks the bromine atom, making it less reactive in substitution reactions. Similarly, 1-bromophenanthrene does not have the ketone groups, limiting its applications in redox chemistry .
Propiedades
Fórmula molecular |
C14H7BrO2 |
|---|---|
Peso molecular |
287.11 g/mol |
Nombre IUPAC |
1-bromophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7BrO2/c15-11-7-3-6-9-8-4-1-2-5-10(8)13(16)14(17)12(9)11/h1-7H |
Clave InChI |
JUOIDRJHGFAZPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)Br)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



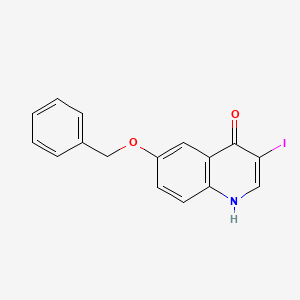

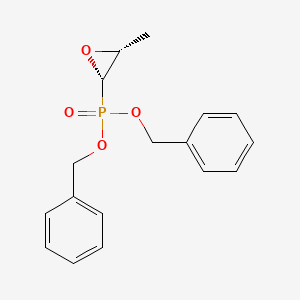
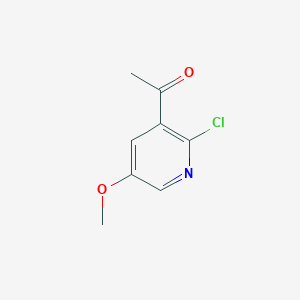
![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
